2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one
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Overview
Description
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is an organic compound characterized by its unique structure, which includes a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the selective deprotection of functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-one: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.
Uniqueness
2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is unique due to its combination of stability and reactivity, making it a valuable tool in organic synthesis. The presence of the trimethylsilyl group enhances its utility as a protecting group and intermediate in various chemical reactions.
Properties
CAS No. |
109801-20-9 |
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Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-5-trimethylsilyloxyhept-4-en-3-one |
InChI |
InChI=1S/C14H28O2Si/c1-13(2,3)11(15)10-12(14(4,5)6)16-17(7,8)9/h10H,1-9H3 |
InChI Key |
PVUHABUELRXSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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